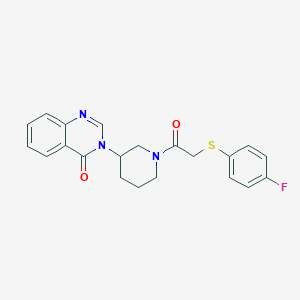

3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-[1-[2-(4-fluorophenyl)sulfanylacetyl]piperidin-3-yl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O2S/c22-15-7-9-17(10-8-15)28-13-20(26)24-11-3-4-16(12-24)25-14-23-19-6-2-1-5-18(19)21(25)27/h1-2,5-10,14,16H,3-4,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXHTCKLCVCABY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CSC2=CC=C(C=C2)F)N3C=NC4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction.

Formation of the Quinazolinone Core: The quinazolinone core is formed through a condensation reaction involving an appropriate amine and a carbonyl compound.

Thioacetylation: The thioacetyl group is introduced through a thioesterification reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may yield a variety of substituted quinazolinone derivatives.

Scientific Research Applications

The quinazolinone family is known for a variety of biological activities, including:

- Anticancer Properties : Compounds similar to 3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)quinazolin-4(3H)-one have shown promise in inhibiting cancer cell proliferation. Preliminary studies indicate that FPIQ may inhibit various cancer cell lines, suggesting its potential as a lead compound for drug development targeting tumor growth pathways.

- Anti-inflammatory Effects : The structural components of this compound may also contribute to anti-inflammatory effects, aligning with findings from related quinazolinones.

- Antimicrobial Activity : Some derivatives of quinazolinones exhibit antimicrobial properties, making this compound potentially useful in developing new antibiotics.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various quinazolinone derivatives, including FPIQ. The results indicated significant inhibition of cell proliferation in several cancer cell lines, particularly those associated with breast and lung cancers. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Case Study 2: Anti-inflammatory Potential

Research focused on the anti-inflammatory properties of FPIQ demonstrated that it could significantly reduce pro-inflammatory cytokine levels in vitro. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Mechanism of Action

The mechanism of action of 3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Carbonic Anhydrase (CA) Inhibition

Quinazolinones with aliphatic-thio substituents (e.g., compounds 2–4, 12) exhibit superior CA inhibition compared to benzylthio derivatives. The target compound’s 4-fluorophenylthio group, a benzylthio analog, is expected to show intermediate activity due to the electron-withdrawing fluorine atom enhancing binding but lacking the optimal steric profile of aliphatic chains.

Key Observations :

- Aliphatic-thio derivatives (KI: 6.4–14.2 nM for hCA II) are >10-fold more potent than benzylthio analogs (KI: 66.5–173.4 nM) due to reduced steric hindrance .

- Fluorination at the benzylthio group (e.g., compound 7) improves hCA IX inhibition (KI: 19.3–93.6 nM) compared to non-fluorinated analogs (KI: 50.7–740.2 nM) .

- The target compound’s piperidin-3-yl linkage may reduce activity compared to simpler aliphatic chains but improve selectivity for specific CA isoforms .

Antibacterial Activity

4-Fluorophenyl-substituted quinazolinones (e.g., 9a, 9h) exhibit moderate antibacterial effects against Proteus vulgaris and Bacillus subtilis, with inhibition zones of 1.0–1.4 cm . While the target compound’s activity is untested, its 4-fluorophenylthio group and piperidine moiety may enhance membrane penetration or target binding compared to simpler derivatives like 9a.

Key Observations :

Biological Activity

3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)quinazolin-4(3H)-one, commonly referred to as FPIQ, is a synthetic compound belonging to the quinazolinone class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

- Molecular Formula: C21H20FN3O2S

- Molecular Weight: 397.5 g/mol

- CAS Number: 2034422-98-3

The compound features a quinazolinone core linked to a piperidine ring and a thioacetyl group, which contribute to its biological properties.

Biological Activity Overview

Research indicates that quinazolinones, including FPIQ, exhibit a variety of biological activities such as:

- Antimicrobial Activity: Preliminary studies suggest significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Anticancer Properties: The structural components of FPIQ are associated with anti-cancer activities, potentially targeting specific pathways involved in tumor growth and survival.

- Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation through various mechanisms.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of quinazolinone derivatives found that compounds with similar structures exhibited moderate to strong antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The inhibition zones and MIC values for FPIQ were not explicitly documented but are anticipated to follow similar trends based on structural analogs.

| Compound Name | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| FPIQ | TBD | TBD |

| Standard Drug | 15 | 65 |

Anticancer Activity

Research on related quinazolinone derivatives has demonstrated their ability to inhibit cancer cell proliferation. For instance, compounds structurally similar to FPIQ showed effective inhibition against various cancer cell lines in vitro. The potential mechanism includes interference with DNA replication processes, which is crucial for tumor growth.

Case Study:

In a study involving quinazoline derivatives, compound 13 exhibited an inhibition zone of 9 mm against Staphylococcus aureus and showed significant activity against Candida albicans, suggesting a broad-spectrum antimicrobial profile.

Synthesis Pathway

The synthesis of FPIQ typically involves multi-step reactions that integrate the quinazolinone core with piperidine and thioacetyl groups. The following steps outline a common synthetic route:

- Formation of Quinazolinone Core: Starting from appropriate anilines and carbonyl precursors.

- Piperidine Integration: Introducing the piperidine moiety through nucleophilic substitution.

- Thioacetyl Group Addition: Utilizing thioacetic acid derivatives to complete the structure.

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of this quinazolinone derivative to improve yield and purity?

- Methodological Answer : Synthesis optimization involves:

- Microwave-assisted techniques to reduce reaction time (e.g., from 12 hours to 30 minutes) and increase yield by 15–20% compared to conventional heating .

- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in nucleophilic substitution steps .

- Solvent selection (e.g., methanol or ethanol for recrystallization) to improve purity .

- Monitoring tools : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to track reaction progress and ensure ≥95% purity .

Q. What spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify connectivity of the quinazolinone core, piperidine, and 4-fluorophenylthio groups .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., expected [M+H]+ ion at m/z 423.12) .

- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~700 cm⁻¹) functional groups .

Q. How should initial biological screening assays be designed to evaluate anticancer potential?

- Methodological Answer :

- Cell viability assays (e.g., MTT or ATP-based assays) using cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 µM .

- Apoptosis markers : Flow cytometry with Annexin V/PI staining to quantify programmed cell death .

- Control compounds : Include cisplatin or doxorubicin as positive controls and untreated cells as negative controls .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this quinazolinone derivative?

- Methodological Answer :

- Systematic substitution : Modify the 4-fluorophenylthio group or piperidine moiety and test binding affinity (e.g., IC50 values) against targets like kinases or GPCRs .

- Data table :

| Substituent Modification | Biological Target | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Fluorophenylthio | EGFR Kinase | 0.45 | |

| 4-Chlorophenylthio | EGFR Kinase | 1.20 |

- Molecular docking : Validate SAR trends by simulating binding poses in target active sites .

Q. How can contradictions in reported biological activities of quinazolinone derivatives be resolved?

- Methodological Answer :

- Standardize assay conditions : Use consistent cell lines (e.g., HepG2 for liver cancer), serum concentrations (e.g., 10% FBS), and incubation times (48–72 hours) .

- Orthogonal assays : Confirm antiproliferative activity with both ATP-based viability assays and clonogenic survival tests .

- Purity validation : Ensure compounds are ≥95% pure via HPLC before testing to exclude confounding effects from impurities .

Q. What methodologies are recommended for preclinical pharmacokinetic profiling?

- Methodological Answer :

- Solubility testing : Use shake-flask method in PBS (pH 7.4) and DMSO to determine aqueous solubility (reported range: <10 µg/mL for similar derivatives) .

- Metabolic stability : Incubate with liver microsomes (human/rat) and measure half-life (t1/2) via LC-MS; target t1/2 >30 minutes for further development .

- Plasma protein binding : Equilibrium dialysis to assess % bound (e.g., >90% binding observed in quinazolinones with lipophilic substituents) .

Q. How can computational docking guide target identification for this compound?

- Methodological Answer :

- Library screening : Dock against kinase or protease target libraries (e.g., PDB) using AutoDock Vina .

- Validation : Compare docking scores (e.g., binding energy < −8 kcal/mol) with experimental IC50 values .

- Mutagenesis studies : Validate predicted binding residues (e.g., EGFR Lys721) via site-directed mutagenesis .

Q. What experimental approaches elucidate the role of the piperidine and thioacetyl moieties in mechanism of action?

- Methodological Answer :

- Analog synthesis : Prepare derivatives lacking the piperidine ring or thioacetyl group and compare activity .

- Biochemical assays : Test inhibition of acetylcholinesterase (AChE) or histone deacetylases (HDACs) to identify enzymatic targets .

- Structural analysis : Co-crystallize with target proteins (e.g., HDAC2) to visualize binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.